molecular formula C21H38N4O8  HCl B1662887 Amastatin hydrochloride CAS No. 100938-10-1

Amastatin hydrochloride

Cat. No. B1662887
M. Wt: 511 g/mol
InChI Key: GBDUPCKQTDKNLS-PORDUOSCSA-N
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Description

Amastatin hydrochloride is a slow, tight binding, competitive aminopeptidase (AP) inhibitor . It inhibits the enzymatic activity of aminopeptidases in vivo and in vitro and also exhibits vasoconstrictive/pressor activity .


Synthesis Analysis

Amastatin hydrochloride is synthesized to a purity of ≥97.0% (HPLC). The synthesis involves the compound (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl-Val-Val-Asp hydrochloride hydrate .


Molecular Structure Analysis

The molecular formula of Amastatin hydrochloride is C21H39ClN4O8 . The molecular weight is 511.01 . The InChI code is InChI=1S/C21H38N4O8.ClH .


Physical And Chemical Properties Analysis

Amastatin hydrochloride has a molecular weight of 511.01 . It is a synthetic compound . It has a melting point of 202-205 °C . It is soluble in methanol .

Scientific Research Applications

Inhibition of Aminopeptidases

Amastatin hydrochloride is a known inhibitor of aminopeptidases. Studies have shown its effectiveness in inhibiting aminopeptidase M (AP-M) and leucine aminopeptidase (LAP) with varying specificity and potency. The compound plays a significant role in understanding the binding and inhibition mechanisms of these enzymes. The molecular structure of amastatin contributes to its inhibitory action, particularly the hydroxyl group and peptide chain length, which affect its binding to aminopeptidases (Rich, Moon, & Harbeson, 1984).

Role in Angiotensin Metabolism

Amastatin hydrochloride has been studied for its role in the metabolism of angiotensins. It impacts the regulation of pressor activity of circulating angiotensins by inhibiting aminopeptidase A and M. These enzymes are responsible for the conversion of angiotensin II to angiotensin III, and amastatin's inhibition of these enzymes provides insights into the peripheral metabolism of angiotensins (Ahmad & Ward, 1990).

Neuropeptide and Neurotransmitter Modulation

Amastatin has been investigated for its effects on neuropeptide and neurotransmitter modulation. It has been found to potentiate drinking responses to osmotic stimuli, suggesting a role in mediating intracellular dehydration-induced thirst. This effect indicates the involvement of central neuropeptides in osmotic thirst, highlighting amastatin's potential in studying neuropeptidic pathways (Sullivan & Johnson, 1992).

Effect on Chemotactic and Phagocytic Responses

Amastatin's influence on human neutrophil functions, such as chemotaxis and phagocytosis, has been studied. It has shown to enhance chemotaxis in response to certain peptides, although its effects on phagocytosis are varied. These findings contribute to our understanding of the role of aminopeptidase inhibitors in immune cell functions [(Matsuda et al., 1988)](https://consensus.app/papers/effects-inhibitors-actinonin-responses-neutrophils-matsuda/60e0e962d23c5003ad65cf1eb83858b7/?utm_source=chatgpt).

Interaction with Excitatory Transmission

Research on the interaction of amastatin with excitatory transmission in neural pathways has been documented. For instance, in the rat parabrachial nucleus, amastatin, along with arginine vasopressin, was found to suppress excitatory transmission, suggesting a potential modulatory role in neural signaling pathways (Chen & Pittman, 1999).

Synthesis and Structure-Activity Relationships

Amastatin has been a subject of research in understanding the relationship between its molecular structure and biological activity. The synthesis of its analogues and their impact on inhibitory activities provides valuable insights into the design of more effective enzyme inhibitors (Tobe et al., 1982).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDUPCKQTDKNLS-PORDUOSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905856
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amastatin hydrochloride

CAS RN

100938-10-1
Record name Amastatin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
KP Thadikonda, CA Lau-Cam… - Drug development …, 1995 - Taylor & Francis
… Treatments Treatment solutions were prepared freshly in physiological saline, in 1 YO sodium glycocholate in physiological saline, or in 0.01 5% amastatin hydrochloride in physiologi…
Number of citations: 5 www.tandfonline.com
KP Thadikonda, CA Lau-Cam… - Drug development …, 1995 - Taylor & Francis
… , heparin sodium, urethane, amastatin hydrochloride, and sodium glycocholate) were … 0.2 mglkg; sodium glycocholate, 1 %; amastatin hydrochloride, 0.015%. For treatments with a drug …
Number of citations: 4 www.tandfonline.com
R Kaur, N Agrawal, R Bhatnagar - Protein expression and purification, 2007 - Elsevier
… For APN inhibition studies, stock solution of amastatin hydrochloride (2S,3R)-3-amino-2-… 100 nM APN was incubated with different concentrations of amastatin hydrochloride for 3 h …
Number of citations: 14 www.sciencedirect.com
M Fagyas, A Kertész, IM Siket, V Bánhegyi, B Kracskó… - Geroscience, 2021 - Springer
… Then, 100 μl of substrate-salt solution (containing 1.333 M NaCl, 26.7 μM ZnCl2, 20 μM bestatin-hydrochlorid, 20 μM Z-prolyl-prolinal, 10 μM amastatin-hydrochloride, 20 μM captopril, 6 …
Number of citations: 22 link.springer.com
R Igić, S Garber, M Sekosan, RA Urbanska, R Behnia - Peptides, 2003 - Elsevier
In this study we demonstrate that carboxypeptidase A (CPA)-like enzyme is expressed in rat kidney. The major metabolites of angiotensin (Ang) I by the rat renal mesangial cell extract …
Number of citations: 8 www.sciencedirect.com
CA Brighton, J Rievaj, RE Kuhre, LL Glass… - …, 2015 - academic.oup.com
… with test reagents in a standard saline solution (see below) containing 0.1% (wt/vol) fatty acid–free BSA, 10 mmol/L glucose and protease inhibitors (10 μmol/L amastatin hydrochloride, …
Number of citations: 311 academic.oup.com
H Kim, WN Lipscomb - Biochemistry, 1993 - ACS Publications
… A 200-fold molar excess of amastatin hydrochloride, purchased from Sigma Chemical Co. andused without further purification, was added to an aliquot (typically 500 µ ) of purified …
Number of citations: 125 pubs.acs.org
AD Ricart, EA Ashton, MM Cooney… - Cancer chemotherapy …, 2011 - Springer
… Briefly, calibration standard solutions were added to 100 μL of fortified plasma (containing 20 μM amastatin hydrochloride to prevent degradation) in a 96-well plate to yield final …
Number of citations: 30 link.springer.com
R Pais, J Rievaj, P Larraufie, F Gribble… - Endocrinology, 2016 - academic.oup.com
… Blood was collected in tubes containing EDTA and protease inhibitors (10 μmol/L amastatin hydrochloride, 100 μmol/L diprotinin A, 18 μmol/L aprotinin), centrifuged at 13 000 × g for 90 …
Number of citations: 33 academic.oup.com
S Ahmad, KN Wright, JL VonCannon… - Journal of Ocular …, 2023 - liebertpub.com
Purpose: Angiotensin-(1–12) [Ang-(1–12)] serves as a primary substrate to generate angiotensin II (Ang II) by angiotensin-converting enzyme and/or chymase suggests it may be an …
Number of citations: 1 www.liebertpub.com

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